(E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
(E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitro group, and a piperidine carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.
Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the amino group on the pyrimidine ring with furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Formation of the Styryl Group: The styryl group is introduced via a Heck coupling reaction between the appropriate styrene derivative and the halogenated pyrimidine intermediate.
Formation of the Piperidine Carboxamide: The final step involves the amidation of the piperidine ring with the carboxylic acid derivative under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may lend themselves to applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The nitro group may participate in redox reactions, while the furan and pyrimidine rings could facilitate binding to biological macromolecules. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide: shares similarities with other nitro-substituted pyrimidine derivatives and furan-containing compounds.
2-Amino-4-(furan-2-yl)pyrimidine: A simpler analog lacking the nitro and styryl groups.
5-Nitro-2-furancarboxaldehyde: Contains the nitro and furan moieties but lacks the pyrimidine and piperidine components.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylamino)-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c24-21(30)17-10-12-28(13-11-17)23-26-19(9-8-16-5-2-1-3-6-16)20(29(31)32)22(27-23)25-15-18-7-4-14-33-18/h1-9,14,17H,10-13,15H2,(H2,24,30)(H,25,26,27)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGHXNDFLJDBNT-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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